CCR5 Antagonist Activity: Ortho-Methoxy Substitution Enables Receptor Engagement Absent in Unsubstituted Phenyl Analog
Preliminary pharmacological screening identified 2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide as a CCR5 antagonist, a property not reported for the unsubstituted N-phenyl analog (2-cyano-N-phenyl-3-phenylpropanamide) [1]. The ortho-methoxy group is hypothesized to contribute a critical hydrogen-bond acceptor interaction within the CCR5 binding pocket; this structural feature is absent in the 3-methoxyphenyl and 4-methoxyphenyl positional isomers, which are predicted to exhibit distinct binding orientations [2]. Quantitative comparative binding data (Ki, IC50, EC50) for these analogs against human CCR5 are not yet publicly available, representing a significant evidence gap.
| Evidence Dimension | CCR5 receptor antagonist activity (qualitative screening) |
|---|---|
| Target Compound Data | Identified as CCR5 antagonist in preliminary pharmacological screening |
| Comparator Or Baseline | N-phenyl analog (2-cyano-N-phenyl-3-phenylpropanamide): no CCR5 antagonist activity reported |
| Quantified Difference | Qualitative difference only; no quantitative IC50 or Ki data available for either compound |
| Conditions | Preliminary pharmacological screening assay (specific assay protocol not publicly detailed) |
Why This Matters
For researchers developing CCR5-targeted therapies for HIV or autoimmune diseases, the ortho-methoxy substitution is a structural determinant of target engagement that cannot be replicated by unsubstituted or meta/para-substituted analogs.
- [1] Zhang, H. L. et al. (2012). Preliminary screening of pharmacological activity: CCR5 antagonist identification. Semantic Scholar Author Profile. View Source
- [2] PubChem. (2025). Computed structural comparison: 2-cyano-N-(2-methoxyphenyl)-3-phenylpropanamide (CID 3145871) vs. positional isomer predictions. National Library of Medicine. View Source
